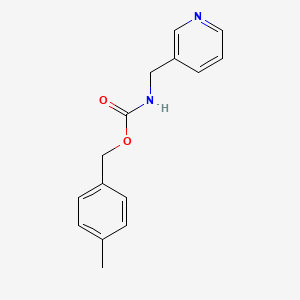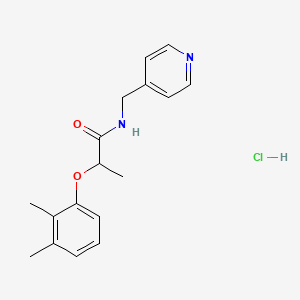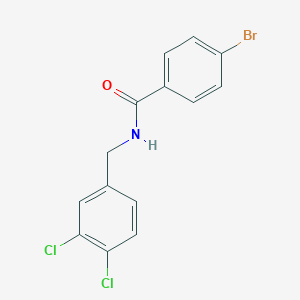![molecular formula C25H32N2O2 B6062776 4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine](/img/structure/B6062776.png)
4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine, also known as BPMP, is a chemical compound that belongs to the class of morpholine-based drugs. BPMP has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action.
Mecanismo De Acción
4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine exerts its pharmacological effects by inhibiting the chymotrypsin-like activity of the proteasome. The proteasome is a large multi-subunit complex that plays a crucial role in the regulation of protein degradation. The inhibition of the proteasome by 4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine leads to the accumulation of ubiquitinated proteins, which can trigger various cellular responses, including ER stress, apoptosis, and autophagy.
Biochemical and Physiological Effects
4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of cell proliferation. 4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine has also been shown to induce ER stress, which can trigger the unfolded protein response (UPR) and lead to the activation of various signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine has several advantages for lab experiments, including its high potency and specificity for the proteasome. 4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine has also been shown to have a long half-life, which allows for sustained inhibition of the proteasome. However, 4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine has several limitations, including its poor solubility and stability in aqueous solutions. 4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine also has limited bioavailability and can exhibit off-target effects at higher concentrations.
Direcciones Futuras
There are several potential future directions for the use of 4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine in scientific research. One potential application is the use of 4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine in the treatment of cancer. The proteasome is essential for the survival and proliferation of cancer cells, and the inhibition of the proteasome by 4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine can lead to the induction of apoptosis and cell death. Another potential application is the use of 4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The accumulation of misfolded and damaged proteins is a hallmark of these diseases, and the inhibition of the proteasome by 4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine can lead to the clearance of these proteins and the prevention of disease progression. Additionally, the development of new analogs of 4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine with improved solubility and bioavailability could lead to the development of more effective proteasome inhibitors for use in scientific research and clinical applications.
Conclusion
In conclusion, 4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine is a promising chemical compound that has been extensively studied for its potential use in scientific research. 4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine is a potent inhibitor of the proteasome and has several biochemical and physiological effects. While 4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine has several advantages for lab experiments, it also has several limitations. However, the potential future directions for the use of 4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine in scientific research are numerous, and the development of new analogs of 4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine could lead to the development of more effective proteasome inhibitors for use in scientific research and clinical applications.
Métodos De Síntesis
4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine can be synthesized through a series of chemical reactions involving morpholine, 4-biphenylylmethyl chloride, and 3-piperidinylpropanoic acid. The synthesis process involves the use of various reagents and solvents, and the reaction conditions need to be carefully controlled to ensure the purity and yield of the final product.
Aplicaciones Científicas De Investigación
4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine has been used extensively in scientific research due to its unique properties and mechanism of action. 4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine is a potent inhibitor of the proteasome, which is an essential cellular complex responsible for the degradation of proteins. The inhibition of the proteasome by 4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine can lead to the accumulation of misfolded and damaged proteins, which can trigger various cellular responses, including apoptosis and autophagy.
Propiedades
IUPAC Name |
1-morpholin-4-yl-3-[1-[(4-phenylphenyl)methyl]piperidin-3-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2/c28-25(27-15-17-29-18-16-27)13-10-21-5-4-14-26(19-21)20-22-8-11-24(12-9-22)23-6-2-1-3-7-23/h1-3,6-9,11-12,21H,4-5,10,13-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBGJVYWMXXPEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)C3=CC=CC=C3)CCC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[1-(4-Biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-chloro-2-methylphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6062694.png)
![5-fluoro-N'-[5-(4-methoxyphenyl)-3,9,11-trioxa-4-azatricyclo[6.2.1.0~2,6~]undec-4-en-7-ylidene]-1H-indole-2-carbohydrazide](/img/structure/B6062698.png)
![N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1H-indazol-5-amine](/img/structure/B6062707.png)


![2-[1-(3-methyl-2-buten-1-yl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6062722.png)

![2-ethoxy-6-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}phenol](/img/structure/B6062737.png)
![3,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B6062745.png)
![ethyl N-({[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}carbonyl)glycinate](/img/structure/B6062750.png)

![1-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B6062757.png)
![N-(2-methoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanamide](/img/structure/B6062763.png)
![4-benzyl-3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6062780.png)